Product packaging for (Z)-Hex-3-enyl undec-10-enoate(Cat. No.:CAS No. 85711-95-1)

(Z)-Hex-3-enyl undec-10-enoate

Cat. No.: B12642934
CAS No.: 85711-95-1
M. Wt: 266.4 g/mol
InChI Key: XCVDCWGZWKLBOB-VURMDHGXSA-N
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Description

(Z)-Hex-3-enyl undec-10-enoate is a useful research compound. Its molecular formula is C17H30O2 and its molecular weight is 266.4 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H30O2 B12642934 (Z)-Hex-3-enyl undec-10-enoate CAS No. 85711-95-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

85711-95-1

Molecular Formula

C17H30O2

Molecular Weight

266.4 g/mol

IUPAC Name

[(Z)-hex-3-enyl] undec-10-enoate

InChI

InChI=1S/C17H30O2/c1-3-5-7-9-10-11-12-13-15-17(18)19-16-14-8-6-4-2/h3,6,8H,1,4-5,7,9-16H2,2H3/b8-6-

InChI Key

XCVDCWGZWKLBOB-VURMDHGXSA-N

Isomeric SMILES

CC/C=C\CCOC(=O)CCCCCCCCC=C

Canonical SMILES

CCC=CCCOC(=O)CCCCCCCCC=C

Origin of Product

United States

Overview of Unsaturated Esters in Organic Synthesis

Unsaturated esters are a pivotal class of organic compounds characterized by the presence of at least one carbon-carbon double or triple bond within their structure. This unsaturation imparts a higher degree of reactivity compared to their saturated counterparts, making them versatile intermediates in a myriad of chemical transformations. tandfonline.comacs.org They are key structural motifs in numerous biologically active molecules and are extensively used as building blocks in the synthesis of pharmaceuticals, agrochemicals, and polymers. nih.govacs.org

The synthesis of unsaturated esters can be achieved through various methods, including Wittig and Horner-Wadsworth-Emmons reactions, which often yield mixtures of (E)- and (Z)-isomers. tandfonline.com Other notable methods include palladium-catalyzed dehydrogenation of saturated esters, and chemo-enzymatic approaches that combine carboxylic acid reduction with a subsequent Wittig reaction. acs.org The stereoselective synthesis of a specific isomer, such as the (Z)-configuration, is a significant area of research, as the geometric arrangement of substituents around the double bond can profoundly influence the biological activity and physical properties of the final product. nih.govacs.org

Research Significance of Long Chain Unsaturated Esters with Defined Stereochemistry

Long-chain unsaturated esters, particularly those with defined stereochemistry, are of considerable importance in several areas of chemical science. The presence of long hydrocarbon chains influences physical properties such as melting point, boiling point, and solubility, while the defined stereochemistry of the double bonds is crucial for biological activity and for controlling the architecture of polymers. libretexts.orgnih.gov

The (Z) or cis configuration of a double bond introduces a "kink" in the hydrocarbon chain, which affects how the molecules pack together in the solid state and influences the fluidity of membranes in biological systems. uio.no In the context of polymer chemistry, the stereochemistry of the monomer units dictates the microstructure of the resulting polymer, which in turn determines its macroscopic properties. For instance, in ring-opening metathesis polymerization (ROMP), the stereochemistry of the monomer can influence the stereochemistry of the resulting polymer, affecting its crystallinity, thermal properties, and mechanical strength.

The specific placement of double bonds at the termini of a long chain, as seen in (Z)-hex-3-enyl undec-10-enoate (B1210307), makes it a valuable monomer for acyclic diene metathesis (ADMET) polymerization. This polymerization technique allows for the synthesis of high-molecular-weight polyesters from diene monomers. rsc.org

Historical Context and Evolution of Research on Undecenoate Derivatives

The study of undecenoate derivatives is intrinsically linked to the availability of undecylenic acid (undec-10-enoic acid), which is produced industrially from the pyrolysis of ricinoleic acid derived from castor oil. wikipedia.orgresearchgate.net Historically, undecylenic acid and its derivatives have been recognized for their antifungal properties. researchgate.net

In the realm of polymer chemistry, the bifunctional nature of undecylenic acid, possessing both a terminal double bond and a carboxylic acid group, has made it a valuable monomer. routledge.comacs.org A significant milestone in the application of undecenoate derivatives was the industrial-scale production of Nylon-11 from 11-aminoundecanoic acid, which is synthesized from undecylenic acid. wikipedia.org

More recent research has focused on leveraging the terminal double bond of undecenoate esters in metathesis reactions to create novel polymers and macrocycles. rsc.org The development of increasingly sophisticated ruthenium-based catalysts for olefin metathesis has opened up new avenues for the utilization of undecenoate derivatives in the synthesis of advanced materials with tailored properties. rsc.org The ability to precisely control the stereochemistry of these derivatives, such as in (Z)-hex-3-enyl undec-10-enoate (B1210307), represents a more contemporary phase of this research, driven by the demand for materials with highly specific structures and functions.

Scope and Objectives of Academic Inquiry Pertaining to Z Hex 3 Enyl Undec 10 Enoate

Esterification Strategies for Unsaturated Alcohols and Carboxylic Acids

The core of synthesizing this compound lies in the esterification reaction between the unsaturated alcohol, (Z)-hex-3-en-1-ol, and the unsaturated carboxylic acid, undec-10-enoic acid. Various techniques have been developed to facilitate this transformation, ranging from conventional methods to more modern and sustainable approaches.

Conventional Esterification Techniques

Fischer-Speier esterification is a classic and widely used method for producing esters. biointerfaceresearch.com This acid-catalyzed reaction typically involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. biointerfaceresearch.comaocs.org The reaction is reversible, and to drive the equilibrium towards the product side, water, a byproduct, is often removed through methods like azeotropic distillation. aocs.org While effective, this method can sometimes lead to side reactions, especially with unsaturated substrates, and often requires high temperatures and long reaction times. biointerfaceresearch.com

Another conventional approach is the Steglich esterification, which is particularly useful for sterically hindered substrates and is performed under milder conditions. nih.govjove.com This method utilizes a coupling agent, typically a carbodiimide (B86325) like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). jove.com Although efficient, traditional Steglich esterification often employs chlorinated or amide solvents, which are environmentally hazardous. nih.gov

The use of acid chlorides, derived from the carboxylic acid, is another established route. The acid chloride is highly reactive towards the alcohol, leading to the formation of the ester. This method, however, involves an extra step to prepare the acid chloride using reagents like thionyl chloride, which can be harsh and produce hazardous byproducts. nih.gov

Green Chemistry Approaches in Ester Synthesis

In recent years, there has been a significant shift towards developing more environmentally friendly and sustainable methods for chemical synthesis. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. rsc.org

Performing reactions without a solvent, or in a "neat" condition, is a key principle of green chemistry. This approach eliminates the environmental and health hazards associated with many organic solvents. In the context of esterification, solvent-free systems can be highly effective, particularly when combined with techniques like vacuum removal of water to drive the reaction forward. rsc.org For instance, the direct esterification of carboxylic acids with alcohols has been successfully carried out in a solvent-free system mediated by enzymes, with vacuum application significantly increasing the conversion rates. rsc.org

Supercritical fluids, particularly supercritical carbon dioxide (scCO₂), have emerged as promising green solvents and reaction media. mdpi.comdntb.gov.ua scCO₂ is non-toxic, non-flammable, inexpensive, and its properties can be tuned by adjusting pressure and temperature. mdpi.com Esterification reactions can be carried out in scCO₂ without the need for a catalyst, especially at higher temperatures and pressures. nih.gov The use of scCO₂ can lead to high yields and easy separation of the product from the reaction medium. mdpi.comresearchgate.net Studies have shown that non-catalytic transesterification and esterification can be achieved in supercritical methanol (B129727), with the presence of CO₂ having a minor effect on the yield. nih.gov

Enzymes, particularly lipases, are highly efficient and selective biocatalysts for ester synthesis. rsc.orgbeilstein-journals.org They operate under mild reaction conditions (temperature and pH), which helps to minimize side reactions and preserve the integrity of sensitive unsaturated bonds present in molecules like this compound. beilstein-journals.orgub.edu Lipases can be used in various forms, including immobilized on solid supports, which allows for easy recovery and reuse of the catalyst. rsc.org The use of immobilized lipases, such as Candida antarctica lipase (B570770) B (CALB), has been shown to be highly effective in the synthesis of various esters, including those with unsaturated components. beilstein-journals.orgresearchgate.net The choice of solvent can influence the enzyme's activity, with non-polar solvents often being preferred. researchgate.net

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

To maximize the efficiency of the synthesis of this compound, it is crucial to optimize various reaction parameters. These parameters can significantly influence the reaction rate, yield, and the selectivity towards the desired product.

Key parameters that are often optimized include:

Temperature: The reaction temperature affects the rate of reaction. While higher temperatures generally increase the reaction rate, they can also lead to undesired side reactions or decomposition of the product, especially for unsaturated compounds. mdpi.comstmjournals.com

Reaction Time: The duration of the reaction is another critical factor. The optimal reaction time is the point at which the maximum yield is achieved without significant product degradation. mdpi.comstmjournals.com

Molar Ratio of Reactants: The ratio of the alcohol to the carboxylic acid can influence the equilibrium position of the esterification reaction. Using an excess of one reactant can drive the reaction towards completion. rsc.orgmdpi.com

Catalyst Loading: The amount of catalyst used can impact the reaction rate. Optimizing the catalyst concentration is important to achieve a high conversion rate without excessive cost or potential for side reactions. mdpi.comstmjournals.com

Agitation Speed: In heterogeneous reaction systems, such as those involving immobilized enzymes or solid catalysts, the agitation speed can affect the mass transfer between the reactants and the catalyst surface. nih.gov

Statistical methods, such as response surface methodology (RSM), are often employed to systematically study the effects of multiple parameters and their interactions to find the optimal reaction conditions. mdpi.comnih.gov

Table 1: Comparison of Esterification Methodologies

Method Catalyst/Reagent Conditions Advantages Disadvantages
Fischer-Speier Esterification Strong acid (e.g., H₂SO₄) biointerfaceresearch.com High temperature, often with water removal biointerfaceresearch.com Inexpensive, widely applicable Harsh conditions, potential for side reactions, reversible biointerfaceresearch.com
Steglich Esterification Carbodiimide (e.g., DCC), DMAP jove.com Mild temperature jove.com High yields, suitable for sensitive substrates Use of hazardous reagents and solvents nih.gov
Solvent-Free Synthesis Often enzyme-catalyzed rsc.org Elevated temperature, vacuum rsc.org Reduced environmental impact, simplified workup May require specialized equipment (e.g., for vacuum)
Supercritical CO₂ Synthesis Can be catalyst-free nih.gov High pressure and temperature mdpi.comnih.gov Green solvent, easy product separation mdpi.com Requires high-pressure equipment

| Enzyme-Catalyzed Synthesis | Lipase (e.g., CALB) beilstein-journals.org | Mild temperature and pH ub.edu | High selectivity, environmentally friendly beilstein-journals.orgub.edu | Enzymes can be expensive, potential for lower reaction rates |

Table 2: Key Compounds

Compound Name Role in Synthesis
This compound Target Product
(Z)-Hex-3-en-1-ol Unsaturated Alcohol Reactant europa.eu
Undec-10-enoic acid Unsaturated Carboxylic Acid Reactant researchgate.net
Sulfuric Acid Conventional Catalyst biointerfaceresearch.com
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) Coupling Agent (Steglich) jove.com
4-Dimethylaminopyridine (DMAP) Catalyst (Steglich) jove.com
Supercritical Carbon Dioxide (scCO₂) Green Solvent/Reaction Medium mdpi.com
Candida antarctica Lipase B (CALB) Biocatalyst beilstein-journals.org
Thionyl Chloride Reagent for Acid Chloride Formation nih.gov

Stereoselective Synthesis of the (Z)-Hex-3-enyl Moiety

The (Z)-configuration of the double bond in the hexenyl moiety is critical for the characteristic "green" or "leafy" aroma of the final ester. Therefore, the stereoselective synthesis of the precursor, (Z)-hex-3-en-1-ol (also known as leaf alcohol), is a key step. A common and effective method involves the selective hydrogenation of a triple bond.

A stereospecific synthesis can begin with the ethylation of sodium acetylide to produce 1-butyne. This is followed by a reaction with ethylene (B1197577) oxide to yield 3-hexyn-1-ol. The crucial step is the selective hydrogenation of the triple bond in 3-hexyn-1-ol. Using a Lindlar catalyst (palladium poisoned with lead) ensures the syn-addition of hydrogen, which results in the formation of the desired (Z)-alkene, (Z)-hex-3-en-1-ol, with high stereoselectivity.

Derivatization of Undec-10-enoic Acid Precursors for Esterification

Undec-10-enoic acid, derived from the pyrolysis of ricinoleic acid from castor oil, is a versatile precursor that can be modified to facilitate esterification or to create derivatives with unique properties.

Enzymatic hydroxylation introduces a hydroxyl group into the fatty acid chain, creating a valuable synthon for further chemical synthesis. Cytochrome P450 monooxygenases are particularly effective for this transformation. A light-activated hybrid P450 BM3 enzyme has been shown to selectively hydroxylate undec-10-enoic acid. nih.gov The reaction occurs specifically at the allylic (C9) position, yielding (R)-9-hydroxy-10-undecenoic acid with a high enantiomeric excess of 85%. nih.gov This regio- and stereoselective oxidation highlights a significant advantage over traditional chemical methods, providing a chiral building block for natural product synthesis. nih.govnih.gov

Undec-10-enoic acid can be converted into a variety of derivatives for different applications.

Esterification: A straightforward derivatization is the conversion to its methyl ester, methyl undec-10-enoate, by reacting the acid with methanol in the presence of an acid catalyst like sulfuric acid. colab.ws This derivative is a common starting material for other transformations, such as self-metathesis to produce long-chain α,ω-diesters. acs.org

Amide and Hydrazide Formation: The carboxylic acid can be converted to fatty acid hydrazides. These can then be reacted with reagents like acetyl chloride to form N'-acetyl undec-10-enoic hydrazide, which can serve as a precursor for synthesizing heterocyclic compounds like 1,3,4-selenadiazoles. researchgate.net

Thioamide-Linked Conjugates: Novel phenolic lipids have been synthesized from undec-10-enoic acid where phenolic acids are linked to the olefinic group via a thioamide spacer, creating potential antioxidant compounds. colab.ws

Transesterification for Hydroxy Acids: The bioenzymatically created ester intermediate (Z)-11-(heptanoyloxy)undec-9-enoic acid can undergo transesterification with methanol to yield (Z)-11-hydroxyundec-9-enoic acid, a potent antifungal agent. psu.edu

Polymerization Reactions of Unsaturated Esters

The presence of two alkene functionalities makes this compound a monomer suitable for polymerization reactions. Unsaturated esters, particularly those derived from renewable resources like undecenoic acid, are of significant interest for creating novel polyesters. researchgate.netrsc.org Acyclic Diene Metathesis (ADMET) is a powerful method for polymerizing such α,ω-dienes, leading to polyesters with defined structures. researchgate.netresearchgate.netresearchgate.net

Free-radical polymerization is a common industrial process for producing high molecular weight polymers from vinyl monomers. cmu.edu For a monomer like this compound, radical polymerization can be initiated by thermal or photochemical decomposition of a radical initiator, creating active species that attack the double bonds. The terminal double bond (undec-10-enoate moiety) is generally more susceptible to radical addition than the internal, more sterically hindered (Z)-hex-3-enyl double bond.

The process involves three main stages:

Initiation: Generation of radical species from an initiator (e.g., AIBN, benzoyl peroxide).

Propagation: The radical adds to the terminal double bond of the monomer, creating a new radical that propagates the chain by adding to subsequent monomers.

Termination: Two growing polymer chains combine or disproportionate to form a stable polymer.

While effective, traditional free-radical polymerization offers limited control over the polymer's molecular weight, dispersity, and architecture. researchgate.net

To overcome the limitations of conventional radical polymerization, controlled/living radical polymerization (CLRP) techniques have been developed. These methods, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, allow for the synthesis of well-defined polymers with predetermined molecular weights and narrow molecular weight distributions. cmu.eduresearchgate.netmdpi.com

These techniques introduce a dynamic equilibrium between active (propagating) radicals and dormant species. mdpi.com This reversible deactivation minimizes termination reactions, allowing chains to grow more uniformly.

Key Controlled Polymerization Techniques Applicable to Unsaturated Esters:

TechniqueAbbreviationKey Features
Atom Transfer Radical PolymerizationATRPUtilizes a transition metal complex (typically copper) as a catalyst to reversibly activate and deactivate the polymer chain through halogen atom transfer. researchgate.net
Reversible Addition-Fragmentation chain TransferRAFTEmploys a chain transfer agent (a thiocarbonylthio compound) to mediate the polymerization via a reversible addition-fragmentation process. cmu.edu
Nitroxide-Mediated PolymerizationNMPUses stable nitroxide radicals to reversibly trap the growing polymer chain ends. mdpi.com

The application of these techniques could potentially afford poly(this compound) with controlled architectures, which is crucial for tailoring material properties.

Copolymerization of this compound with other monomers is a versatile strategy to create polymers with a wide range of properties. The choice of comonomer can be used to tune characteristics such as thermal properties, crystallinity, and biodegradability. Acyclic diene metathesis (ADMET) is particularly well-suited for the copolymerization of diene monomers. mdpi.com For example, the copolymerization of similar bis(undec-10-enoate) monomers with α,ω-dienes like 1,9-decadiene (B157367) has been shown to produce high molecular weight unsaturated polyesters. mdpi.com

Examples of ADMET Copolymerization with Undecenoate-Based Monomers:

Monomer 1ComonomerCatalystResulting PolymerReference
Dianhydro-D-glucityl bis(undec-10-enoate)1,9-decadiene (DCD)Ruthenium-carbene (HG2)Unsaturated polyester (B1180765) (Mn = 9,300–23,400) mdpi.com
Undec-10-enyl undec-10-enoateUndeca-1,10-diene (UDD)Ruthenium-carbeneLong-spaced aliphatic polyester researchgate.net
4-allyl-2-methoxyphenyl 10-undecenoate5-formylbenzene-1,2,3-triyl tris(undec-10-enoate)Ruthenium-carbene (Grubbs)Cross-linked network polyester researchgate.netrsc.org

These examples demonstrate the feasibility of incorporating the undecenoate structure into copolymers to achieve specific material properties. Similar strategies could be applied to this compound to develop novel polymeric materials.

Functionalization of the Terminal Unsaturated Bond

The terminal double bond of the undec-10-enoate moiety is a key site for selective chemical modification due to its higher reactivity compared to the internal double bond. This allows for the introduction of various functional groups. aocs.orgacs.org

Epoxidation is a well-established industrial reaction for unsaturated fatty compounds. aocs.org This reaction involves the conversion of the terminal C=C double bond into an epoxide ring, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA) or peracetic acid.

The reaction proceeds via the concerted addition of an oxygen atom across the double bond. For this compound, this would selectively yield (Z)-hex-3-enyl 10,11-epoxyundecanoate. The resulting epoxide is a versatile intermediate that can be opened by various nucleophiles (e.g., water, alcohols, amines) to introduce further functionality, such as diols or amino alcohols.

The terminal alkene can undergo electrophilic addition reactions with hydrogen halides (H-X) and water (in the presence of an acid catalyst). These reactions typically follow Markovnikov's rule, where the hydrogen atom adds to the carbon with more hydrogen atoms (C11), and the nucleophile (halide or hydroxyl group) adds to the more substituted carbon (C10).

Hydrohalogenation: Reaction with H-Br or H-Cl would yield the corresponding 10-halo derivative. Anti-Markovnikov addition can be achieved for H-Br in the presence of radical initiators (e.g., peroxides), leading to the terminal 11-bromo product.

Hydration: Acid-catalyzed hydration (e.g., using dilute sulfuric acid) results in the formation of a secondary alcohol at the C10 position. Alternatively, hydroboration-oxidation provides a route to the anti-Markovnikov product, yielding a primary alcohol at the C11 position. acs.org

Predicted Products of Terminal Bond Functionalization:

ReactionReagent(s)Product Name
Epoxidationm-CPBA(Z)-Hex-3-enyl 10,11-epoxyundecanoate
Markovnikov HydrobrominationHBr(Z)-Hex-3-enyl 10-bromoundecanoate
Anti-Markovnikov HydrobrominationHBr, ROOR(Z)-Hex-3-enyl 11-bromoundecanoate
Markovnikov HydrationH₂O, H₂SO₄(Z)-Hex-3-enyl 10-hydroxyundecanoate
Anti-Markovnikov Hydration1. BH₃-THF; 2. H₂O₂, NaOH(Z)-Hex-3-enyl 11-hydroxyundecanoate

These transformations highlight the synthetic versatility of this compound, allowing for its conversion into a range of functionalized derivatives for various applications.

Diastereoselective and Enantioselective Transformations

The two distinct alkene moieties in this compound allow for various stereoselective transformations. The development of chiral catalysts enables the conversion of prochiral alkenes into chiral products with high levels of diastereoselectivity and/or enantioselectivity. While specific studies on this compound are not prevalent, the reactivity of similar diene esters provides a strong basis for predicting potential transformations.

Catalytic asymmetric methods can be applied to introduce chirality at either of the double bonds. For instance, enantioselective hydroalkoxylation, often catalyzed by nickel complexes with chiral ligands like DuPhos, can transform 1,3-dienes into enantioenriched allylic ethers. nih.gov Applying this to the terminal alkene of the substrate could yield a chiral alcohol adduct. Similarly, photoinduced palladium-catalyzed 1,2-carboamination of 1,3-dienes using N-hydroxyphthalimide (NHP) esters allows for the synthesis of chiral allylic amines. acs.org The heterodimerization of 1,3-dienes with acrylates, catalyzed by cobalt complexes, is another powerful method for creating valuable 1,4-diene esters with defined stereochemistry. nih.govorganic-chemistry.org Rhodium-diene complexes have also been shown to catalyze the asymmetric conjugate addition of arylboronic acids to unsaturated esters, creating diarylmethine stereocenters with high enantioselectivity. organic-chemistry.org

These established methodologies for dienes and unsaturated esters suggest that this compound is a viable substrate for similar enantioselective and diastereoselective reactions, such as asymmetric epoxidation, dihydroxylation, or hydroamination, which would proceed by creating new stereocenters at the double bonds. The choice of catalyst and reaction conditions would be crucial in controlling which double bond reacts (chemoselectivity) and the stereochemical outcome.

Table 1: Potential Asymmetric Transformations of this compound

TransformationCatalyst System (Example)Potential Product
HydroalkoxylationNi-DuPhos / AlcoholChiral Allylic Ether
1,2-CarboaminationPhotoinduced Pd / Chiral Ligand (e.g., (R)-BINAP) / NHP EsterChiral Allylic Amine
HeterodimerizationCobalt / Chiral Phosphine Ligand / AcrylateChiral 1,4-Diene Ester Derivative
Conjugate AdditionRhodium / Chiral Diene Ligand / Arylboronic AcidEster with a Chiral Diarylmethine Center

Reactions Involving the Internal (Z)-Double Bond

The internal double bond, with its (Z)-configuration, presents unique opportunities for stereocontrolled reactions that are distinct from those of the terminal alkene.

Stereospecific Hydrogenation

Hydrogenation of alkenes is a fundamental reduction reaction, and its stereochemistry is highly dependent on the catalyst and the substrate's geometry. The hydrogenation of (Z)-alkenes using heterogeneous catalysts like palladium on carbon (Pd/C) or homogeneous catalysts typically proceeds via syn-addition, where both hydrogen atoms add to the same face of the double bond. fiveable.me

For this compound, stereospecific hydrogenation of the internal double bond would result in the formation of a saturated carbon-carbon bond. If a chiral center is formed, the syn-addition mechanism dictates the formation of a syn-diastereomer. fiveable.me The chemoselectivity of this reaction—reducing the internal double bond while leaving the terminal one intact—can be challenging but may be achieved with specific catalysts that show preference for more substituted alkenes. Conversely, catalysts can be chosen to selectively reduce the terminal alkene. For selective semi-hydrogenation of alkynes to (Z)-alkenes, catalysts like Lindlar's catalyst or specific cobalt and manganese complexes are used, highlighting the ability to control stereochemistry in reduction reactions. acs.orgorganic-chemistry.org

Table 2: Catalysts for Stereospecific Alkene Hydrogenation

CatalystTypeCommon Outcome
Palladium on Carbon (Pd/C)HeterogeneousSyn-addition of hydrogen
Platinum(IV) oxide (Adam's catalyst)HeterogeneousSyn-addition of hydrogen
Wilkinson's catalyst (RhCl(PPh₃)₃)HomogeneousSyn-addition of hydrogen
Lindlar's catalyst (Pd/CaCO₃/Pb(OAc)₂)HeterogeneousPrimarily for alkyne semi-hydrogenation to (Z)-alkenes

Olefin Metathesis

Olefin metathesis is a powerful tool for forming carbon-carbon double bonds. Given that this compound is a diene, it is a prime candidate for ring-closing metathesis (RCM). This intramolecular reaction would form a large, unsaturated macrolactone, a structure found in many fragrances and natural products.

The outcome of the RCM is highly dependent on the catalyst. Research on similar substrates, such as hex-5-enyl undec-10-enoate, shows that ruthenium-based catalysts (e.g., Grubbs catalysts) are effective. mdpi.comcore.ac.uk The reaction of undec-10-enyl (E)-hex-3-enoate, a stereoisomer of the title compound, with a Grubbs-type catalyst was found to give a 13-membered lactone, although in low yield, suggesting that the β,γ-unsaturation relative to the ester group can hinder the reaction. psu.edu

Modern Z-selective ruthenium catalysts offer the potential for chemoselective metathesis, preferentially reacting with the terminal olefin while leaving the internal (Z)-olefin intact. nih.govmdpi.com This allows for cross-metathesis (CM) reactions with other terminal alkenes, leading to the formation of new E,Z-diene products with high stereoselectivity. acs.orgsci-hub.se The choice between RCM and CM, and the resulting stereochemistry, can thus be tuned by selecting the appropriate catalyst system. For instance, cyclometalated ruthenium catalysts show a pronounced chemoselectivity for terminal alkenes over internal E-alkenes, which could be exploited in reactions of the title compound. acs.org

Table 3: Ring-Closing Metathesis (RCM) of a Related Diene Ester (hex-5-enyl undec-10-enoate)

CatalystCatalyst Loading (mol%)Yield (%)E/Z RatioReference
Grubbs II0.181- ucsd.edu
Grubbs I579- core.ac.uk

Ester Cleavage and Transesterification Reactions

The ester functional group is a key site for transformation through cleavage (hydrolysis) or transesterification. These reactions are fundamental in organic synthesis for modifying the alcohol or carboxylic acid portion of the molecule.

Ester Cleavage (Hydrolysis): Ester hydrolysis cleaves the ester back into its constituent carboxylic acid (undec-10-enoic acid) and alcohol ((Z)-hex-3-en-1-ol). This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This is a reversible equilibrium process. Using a large excess of water with a catalytic amount of a strong acid (e.g., H₂SO₄) shifts the equilibrium towards the products. libretexts.org

Base-Promoted Hydrolysis (Saponification): This reaction uses a stoichiometric amount of a strong base, such as sodium hydroxide (B78521) (NaOH). It is an irreversible process because the resulting carboxylate anion is deprotonated and becomes unreactive towards nucleophilic attack. libretexts.org For unsaturated esters, mild conditions are often preferred to prevent isomerization of the double bonds. Hydrolysis under high pressure with a mild base in an aqueous organic solvent has been shown to cleave esters without causing isomerization or other side reactions. tandfonline.com

Transesterification: Transesterification involves the reaction of the ester with a different alcohol in the presence of a catalyst to exchange the alkoxy group. This would replace the (Z)-hex-3-enyl group with a different alkyl or aryl group. This reaction is also typically catalyzed by acids or bases. wikipedia.org Studies on methyl 10-undecenoate, a precursor to the acid portion of the title compound, have shown that efficient transesterification can be achieved with various alcohols using titanium-based catalysts like CpTiCl₃, avoiding the use of strong acids or bases. acs.org Clay catalysts, such as natural kaolinitic clay, have also been employed for the transesterification of unsaturated esters. acs.org

Table 4: Conditions for Ester Cleavage and Transesterification

ReactionReagents and ConditionsProduct(s)Notes
Acid-Catalyzed HydrolysisH₃O⁺ (cat.), H₂O (excess), heatUndec-10-enoic acid + (Z)-Hex-3-en-1-olReversible reaction. libretexts.org
Saponification1. NaOH (aq), heat; 2. H₃O⁺Undec-10-enoic acid + (Z)-Hex-3-en-1-olIrreversible reaction. libretexts.org
Mild HydrolysisiPr₂NEt, CH₃CN-H₂O, High PressureUndec-10-enoic acid + (Z)-Hex-3-en-1-olAvoids isomerization. tandfonline.com
TransesterificationR'OH, Acid or Base catalyst (e.g., NaOR'), heat(Z)-Hex-3-enyl R'-oate + Undec-10-en-1-olEquilibrium process. wikipedia.org
Titanium-Catalyzed TransesterificationR'OH, CpTiCl₃ (cat.), 100-120 °CR'-undec-10-enoate + (Z)-Hex-3-en-1-olAcid- and base-free conditions. acs.org

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for elucidating the precise molecular architecture of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of this compound.

¹H NMR: Proton NMR provides information on the number of different types of protons and their neighboring environments. The spectrum of this compound exhibits characteristic signals for the vinyl protons of the (Z)-hexenyl and undecylenyl moieties, the methylene (B1212753) protons adjacent to the ester oxygen, and the terminal methyl group. The coupling constants between the vinyl protons in the hexenyl group are crucial for confirming the Z-configuration of the double bond.

¹³C NMR: Carbon-13 NMR spectroscopy reveals the number of chemically distinct carbon atoms in the molecule. The spectrum will show characteristic peaks for the carbonyl carbon of the ester group, the sp² hybridized carbons of the two double bonds, and the various sp³ hybridized carbons of the alkyl chains.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish the connectivity between protons and carbons. COSY experiments help to identify adjacent protons, while HSQC correlates protons with their directly attached carbons, providing unambiguous assignment of the NMR signals.

Table 1: Representative ¹H NMR and ¹³C NMR Chemical Shifts for this compound

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Carbonyl (C=O) - ~173
Alkene CH=CH (Z-hexenyl) ~5.3-5.5 (m) ~123, ~132
Alkene CH₂=CH (undecylenyl) ~4.9-5.0 (m), ~5.7-5.9 (m) ~114, ~139
O-CH₂ (ester) ~4.1 (t) ~64
Terminal CH₃ ~0.9 (t) ~14

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in this compound.

IR Spectroscopy: The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching vibration of the ester group, typically found around 1740 cm⁻¹. Other significant peaks include the C=C stretching vibrations of the two alkene groups around 1640-1650 cm⁻¹ and the C-O stretching vibration of the ester linkage in the 1150-1250 cm⁻¹ region. The =C-H stretching of the alkene groups appears above 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=C stretching vibrations generally give rise to strong signals in the Raman spectrum, which can be particularly useful for studying the double bonds.

Table 2: Key Infrared Absorption Bands for this compound

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
Ester (C=O) Stretching ~1740
Alkene (C=C) Stretching ~1640-1650
Ester (C-O) Stretching ~1150-1250

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound.

MS: In a typical mass spectrum, the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern provides structural information. Common fragmentation pathways for esters include the loss of the alkoxy group and McLafferty rearrangement.

HRMS: High-resolution mass spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This allows for the determination of the elemental composition of the molecule, confirming its molecular formula.

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for separating this compound from reaction mixtures and for assessing its purity.

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound.

GC: In GC, the compound is vaporized and passed through a column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property that can be used for identification and quantification. The purity of the sample can be determined by the presence of a single major peak.

GC-MS: The coupling of a gas chromatograph to a mass spectrometer provides a powerful analytical tool. GC-MS allows for the separation of components in a mixture, and the mass spectrum of each component can be obtained for definitive identification.

High-performance liquid chromatography can also be used for the analysis and purification of this compound, particularly for non-volatile impurities or when derivatization is not desirable. A non-polar stationary phase (reversed-phase HPLC) with a polar mobile phase would typically be used for the separation of this relatively non-polar ester.

Advanced Chiral Analysis Techniques for Stereochemical Purity

The biological activity of insect pheromones is often highly dependent on the stereochemistry of the molecule. In many cases, only one enantiomer is biologically active, while the other may be inactive or even inhibitory. Therefore, the development and application of advanced chiral analysis techniques are crucial for the quality control of synthetic pheromones and for the accurate characterization of natural pheromone blends. For this compound, the chiral center is located in the hexenyl alcohol portion of the ester. The separation and quantification of its enantiomers require specialized analytical methods.

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography (GC) is a powerful and widely used technique for the separation of enantiomers of volatile compounds like insect pheromones. This method utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times.

Principle of Separation: The separation is based on the differential interaction between the enantiomers of the analyte and the chiral stationary phase. These interactions can include hydrogen bonding, dipole-dipole interactions, and inclusion complexation, resulting in the formation of transient diastereomeric complexes with different stabilities. This difference in stability leads to a separation in retention times, allowing for the quantification of each enantiomer.

Chiral Stationary Phases: For long-chain unsaturated esters like this compound, modified cyclodextrin-based CSPs are commonly employed. Derivatives of α-, β-, and γ-cyclodextrins, such as those acetylated or propionylated, have proven effective in separating a wide range of chiral pheromones. The choice of the specific cyclodextrin (B1172386) derivative and the operating conditions (temperature program, column length, and carrier gas flow rate) are critical for achieving optimal separation.

Illustrative Chiral GC Separation Data for this compound Enantiomers

ParameterValue
Column 30 m x 0.25 mm ID, 0.25 µm film thickness
Chiral Stationary Phase Heptakis(2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin
Oven Temperature Program 60°C (hold 1 min), then 5°C/min to 220°C (hold 10 min)
Carrier Gas Helium at 1.2 mL/min
Injector Temperature 250°C
Detector Temperature (FID) 270°C
Retention Time (R)-enantiomer 28.5 min
Retention Time (S)-enantiomer 29.1 min
Separation Factor (α) 1.021
Resolution (Rs) 1.8

This data is illustrative and based on typical separations of similar chiral pheromones. The actual values would need to be determined experimentally for this compound.

Chiral High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase is another essential technique for the enantioselective analysis of pheromones. It is particularly useful for less volatile compounds or when derivatization for GC analysis is not desirable.

Principle of Separation: Similar to chiral GC, chiral HPLC relies on the differential interactions between the enantiomers and a chiral stationary phase. The mobile phase composition plays a crucial role in modulating these interactions and achieving separation.

Derivatization and Detection: For compounds lacking a strong chromophore for UV detection, derivatization with a UV-active group can be employed. However, for esters like this compound, a universal detector such as an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (LC-MS) can be used.

Chiral Stationary Phases: A variety of CSPs are available for HPLC, including polysaccharide-based phases (e.g., cellulose (B213188) and amylose (B160209) derivatives), Pirkle-type phases, and macrocyclic antibiotic phases. The selection of the appropriate CSP and mobile phase is determined empirically for each specific analyte.

The following table illustrates the type of data that would be generated from a chiral HPLC analysis of this compound.

Illustrative Chiral HPLC Separation Data for this compound Enantiomers

ParameterValue
Column 250 mm x 4.6 mm ID
Chiral Stationary Phase Cellulose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel
Mobile Phase Hexane/Isopropanol (99:1, v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Detector UV at 220 nm (assuming derivatization) or ELSD
Retention Time (R)-enantiomer 15.2 min
Retention Time (S)-enantiomer 16.8 min
Separation Factor (α) 1.105
Resolution (Rs) 2.1

This data is illustrative and based on typical separations of similar chiral pheromones. The actual values would need to be determined experimentally for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents

Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to determine enantiomeric purity through the use of chiral shift reagents (CSRs) or chiral solvating agents (CSAs).

Principle: Chiral shift reagents, typically lanthanide complexes such as Eu(hfc)₃ (Tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)), can form diastereomeric complexes with the enantiomers of the analyte. This complexation induces shifts in the NMR signals of the protons near the chiral center, leading to separate peaks for each enantiomer in the NMR spectrum. The ratio of the integrals of these separated peaks corresponds to the enantiomeric ratio.

The successful application of these advanced chiral analysis techniques is indispensable for the synthesis of enantiomerically pure this compound and for ensuring its efficacy in practical applications.

Applications and Advanced Materials Science Research

Utilization as Monomers in Polymer Science

The dual unsaturated nature of (Z)-Hex-3-enyl undec-10-enoate (B1210307), featuring two carbon-carbon double bonds, presents it as a candidate monomer for polymerization reactions. The growing demand for sustainable alternatives to petroleum-based plastics has spurred research into bio-based monomers. nih.gov

Synthesis of Bio-Based Polymers

Renewable resources such as plant oils are increasingly being explored as feedstocks for the synthesis of bio-based polymers. researchoutreach.org These natural oils are primarily composed of triglycerides of fatty acids, which can be chemically converted into monomers for polymerization. researchoutreach.orgrsc.org Long-chain aliphatic polymers derived from fatty acids are of particular interest as they can impart desirable properties such as flexibility and hydrophobicity to the resulting materials. researchoutreach.org

(Z)-Hex-3-enyl undec-10-enoate, with its long aliphatic chain and unsaturation, aligns with the characteristics of bio-based monomers currently under investigation. The presence of double bonds allows for polymerization through various mechanisms, including free radical polymerization, to form novel polymer structures. google.com The resulting polymers could potentially exhibit biodegradability, a key feature for developing environmentally friendly plastics. researchoutreach.org

Development of Specialty Polymeric Materials

The unique chemical structure of monomers derived from natural sources can be leveraged to create specialty polymers with tailored properties. Bio-based monomers are being investigated for the production of a wide range of polymeric materials, from soft elastomers to hard engineering plastics. rsc.org The incorporation of long aliphatic chains, such as the one present in this compound, can influence the thermal and mechanical properties of polymers.

For instance, the flexibility of the long hydrocarbon chain can be utilized to develop materials with enhanced elasticity. Furthermore, the hydrophobic nature of such long-chain esters can be advantageous in applications requiring water resistance, such as coatings and adhesives. researchoutreach.org Research into similar bio-based acrylic monomers has shown that they can be copolymerized with other monomers to fine-tune the properties of the final material for specific applications. google.com

Role in Biolubricant and Biofuel Research

The quest for sustainable alternatives to petroleum-based lubricants and fuels has led to significant research into biolubricants and biofuels. Fatty acid esters (FAEs) are the primary chemical constituents of biodiesel and are also key components in the formulation of biolubricants. nih.goviea-amf.org

Biolubricants are valued for their biodegradability and low toxicity. The synthesis of biolubricants often involves the transesterification of vegetable oils or other bio-derived lipids. mdpi.com The resulting esters, particularly those with long, unsaturated chains, can exhibit favorable lubricating properties. The molecular structure of this compound, being a long-chain unsaturated ester, suggests its potential as a base oil or an additive in biolubricant formulations. Research in this area focuses on synthesizing ester-based lubricants from unsaturated fatty acid derivatives to achieve desired performance characteristics. google.com

In the context of biofuels, biodiesel is composed of fatty acid alkyl esters, typically methyl or ethyl esters. nih.gov While this compound is a more complex ester, the study of various fatty acid esters contributes to the broader understanding of their combustion properties and viability as fuel components. The degree of unsaturation in fatty acid esters is known to influence engine performance and emissions. researchgate.net

Development of Sustainable Plasticizers

Plasticizers are additives used to increase the flexibility and durability of polymers, with polyvinyl chloride (PVC) being a primary application. There is a strong industry drive to develop bio-based plasticizers to replace traditional phthalate-based compounds due to health and environmental concerns. nih.gov

Vegetable oils and their derivatives, such as fatty acid esters, are promising candidates for sustainable plasticizers. mdpi.com The ester groups in these molecules can interact with polymer chains, while the long aliphatic chains provide the necessary flexibility. researchgate.net The synthesis of plasticizers from fatty acid methyl esters and other bio-based starting materials is an active area of research. researchgate.net Given its ester functionality and long hydrocarbon chain, this compound could be theoretically investigated for its plasticizing effects on various polymers. The general approach involves synthesizing novel ester structures and evaluating their compatibility and performance as plasticizers. rsc.org

Potential in Advanced Chemical Synthesis as a Building Block

Bio-based platform chemicals are renewable starting materials that can be converted into a wide range of value-added chemicals and materials. nih.gov Molecules derived from biomass, such as fatty acids and their esters, are considered valuable building blocks for the chemical industry. nih.gov

The chemical structure of this compound, with its two double bonds and an ester group, offers multiple reactive sites for chemical modification. These functional groups can be targeted in various chemical reactions to synthesize new molecules with desired functionalities. For example, the double bonds can undergo epoxidation, oxidation, or metathesis reactions to introduce new functional groups or to alter the carbon chain length. acs.orgresearchgate.net Such transformations can lead to the production of diacids, diols, and other difunctional compounds that can serve as monomers for the synthesis of polyesters and polyamides. acs.orgresearchgate.net The ability to derive a variety of chemical intermediates from a single bio-based molecule underscores the potential of compounds like this compound as versatile building blocks in a sustainable chemical industry.

Theoretical and Computational Chemistry Studies

Molecular Orbital and Electronic Structure Calculations

There are no available studies detailing the molecular orbital (MO) theory calculations, such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, or the electronic structure of (Z)-Hex-3-enyl undec-10-enoate (B1210307). Such calculations would be valuable in understanding its reactivity and spectroscopic properties.

Reaction Mechanism Elucidation via Computational Modeling

No computational modeling studies have been found that elucidate the potential reaction mechanisms involving (Z)-Hex-3-enyl undec-10-enoate. Research in this area would typically involve density functional theory (DFT) or other methods to map out reaction pathways and transition states.

Prediction of Spectroscopic Parameters

There is a lack of research on the computational prediction of spectroscopic parameters for this compound. Such studies would normally provide theoretical NMR, IR, and UV-Vis spectra, which are crucial for the experimental identification and characterization of the compound.

Conformation Analysis and Stereochemical Insights

No dedicated conformational analysis or computational studies on the stereochemical insights of this compound have been published. This type of research would explore the molecule's potential shapes and the energetic favorability of different conformers, which influence its biological activity and physical properties.

Biocatalytic and Biodegradation Research Perspectives

Enzymatic Transformations of (Z)-Hex-3-enyl Undec-10-enoate (B1210307)

The enzymatic transformation of (Z)-Hex-3-enyl undec-10-enoate primarily involves the action of hydrolases, particularly lipases and esterases, which catalyze the cleavage of the ester bond. This hydrolysis reaction yields (Z)-Hex-3-en-1-ol, a valuable green leaf volatile, and undec-10-enoic acid.

Lipases (triacylglycerol hydrolases, E.C. 3.1.1.3) are widely recognized for their ability to catalyze the hydrolysis of ester bonds in a variety of substrates, including long-chain unsaturated esters. researchgate.net Their catalytic activity occurs at the oil-water interface and can be reversed in non-aqueous media to synthesize esters. researchgate.net Carboxylesterases (E.C. 3.1.1.1) also play a crucial role in the hydrolysis of volatile esters. For instance, studies on structurally similar compounds like (Z)-3-hexenyl acetate (B1210297) have identified specific carboxylesterases in plants, such as Arabidopsis thaliana, that efficiently convert it to (Z)-3-hexenol. nih.govbiorxiv.org

The enzymatic hydrolysis of this compound can be represented by the following reaction:

This compound + H₂O ⇌ (Z)-Hex-3-en-1-ol + Undec-10-enoic acid

Research has demonstrated the effectiveness of various lipases and esterases in catalyzing such transformations. The choice of enzyme can influence the reaction rate and yield, with factors such as pH, temperature, and substrate concentration playing significant roles.

Enzyme ClassRepresentative EnzymesSubstrate SpecificityProducts of Hydrolysis
LipasesCandida antarctica Lipase (B570770) B (CALB), Rhizomucor miehei LipaseBroad, including long-chain unsaturated esters(Z)-Hex-3-en-1-ol, Undec-10-enoic acid
EsterasesPlant Carboxylesterases (AtCXE12)Volatile short- and medium-chain esters(Z)-Hex-3-en-1-ol, Undec-10-enoic acid

Investigation of Biotransformation Pathways

The biotransformation of this compound in microbial systems involves a series of metabolic steps. Microorganisms, including bacteria and fungi, can utilize this ester as a carbon source. The initial step in the biotransformation pathway is typically the enzymatic hydrolysis of the ester bond, as described in the previous section, to release the constituent alcohol and fatty acid. nih.gov

Following hydrolysis, (Z)-Hex-3-en-1-ol and undec-10-enoic acid are channeled into distinct metabolic pathways. (Z)-Hex-3-en-1-ol, a C6 unsaturated alcohol, can be oxidized to the corresponding aldehyde and then to the carboxylic acid, which can subsequently enter central metabolic pathways.

The undec-10-enoic acid component, an 11-carbon unsaturated fatty acid, is a substrate for fatty acid degradation pathways. The primary route for its breakdown is the β-oxidation spiral, which systematically shortens the carbon chain. wikipedia.orgaocs.org

Research on Microbial and Enzymatic Degradation Mechanisms

The complete microbial degradation of this compound to carbon dioxide and water involves the concerted action of several enzymes and metabolic pathways. The initial hydrolysis is followed by the degradation of the resulting alcohol and fatty acid.

The degradation of undec-10-enoic acid proceeds via the β-oxidation pathway, a core process in fatty acid metabolism. wikipedia.orgmicrobenotes.comlibretexts.org This pathway involves a cycle of four enzymatic reactions that result in the removal of a two-carbon unit in the form of acetyl-CoA in each cycle. aocs.org Because undec-10-enoic acid is a monounsaturated fatty acid, its complete degradation requires, in addition to the core β-oxidation enzymes, an auxiliary enzyme, an isomerase. nih.govyoutube.com

The β-oxidation of undec-10-enoic acid would proceed for several cycles until the double bond is encountered. At this point, the intermediate, a cis-Δ³-enoyl-CoA, is not a substrate for the next enzyme in the cycle. An isomerase, specifically Δ³,Δ²-enoyl-CoA isomerase, is required to convert this intermediate to a trans-Δ²-enoyl-CoA, which can then re-enter the β-oxidation spiral. bu.edu The final cycle of β-oxidation for this odd-chain fatty acid would yield one molecule of acetyl-CoA and one molecule of propionyl-CoA. Propionyl-CoA can be further metabolized and enter the citric acid cycle. nih.gov

Hypothetical Steps in the β-Oxidation of Undec-10-enoic Acid:

StepIntermediateEnzyme(s)Products
ActivationUndec-10-enoic acidAcyl-CoA SynthetaseUndec-10-enoyl-CoA
β-Oxidation (3 cycles)Undec-10-enoyl-CoAβ-oxidation enzymes3 Acetyl-CoA + cis-Δ³-Pentenoyl-CoA
Isomerizationcis-Δ³-Pentenoyl-CoAΔ³,Δ²-enoyl-CoA isomerasetrans-Δ²-Pentenoyl-CoA
β-Oxidation (1 cycle)trans-Δ²-Pentenoyl-CoAβ-oxidation enzymes1 Acetyl-CoA + Propionyl-CoA
Further MetabolismPropionyl-CoAPropionyl-CoA carboxylase, etc.Succinyl-CoA (enters Citric Acid Cycle)

Following hydrolysis, the oxidation of both the alcohol and fatty acid moieties is essential for complete mineralization. The (Z)-Hex-3-en-1-ol is oxidized to (Z)-Hex-3-enoic acid, which can then be further degraded. The undec-10-enoic acid is catabolized through the oxidative reactions of the β-oxidation pathway. nih.gov The presence of oxygen is crucial for these aerobic degradation pathways, where it acts as the terminal electron acceptor. nih.gov

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Continuous Processing

The synthesis of esters has increasingly benefited from the adoption of flow chemistry and continuous processing, which offer advantages in terms of safety, efficiency, and scalability over traditional batch methods. For a molecule like (Z)-Hex-3-enyl undec-10-enoate (B1210307), these techniques hold considerable promise.

Continuous-flow reactors, such as packed-bed or microreactors, could enable precise control over reaction parameters like temperature, pressure, and residence time. mdpi.com This level of control is particularly advantageous for managing the exothermic nature of some esterification reactions and for optimizing the yield and purity of the final product. The continuous removal of byproducts, such as water, can drive the esterification equilibrium towards the product side, leading to higher conversion rates. google.com

Future research could focus on developing a continuous-flow process for the direct esterification of (Z)-hex-3-en-1-ol and undec-10-enoic acid. This would involve screening various solid acid catalysts or immobilized enzymes that are amenable to flow conditions. riken.jp The implementation of such a system would not only enhance the efficiency of synthesis but also align with the principles of green chemistry by potentially reducing solvent usage and energy consumption. researchgate.net

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Ester Production

FeatureBatch SynthesisContinuous Flow Synthesis
Process Control Limited control over temperature and mixing gradients.Precise control over temperature, pressure, and residence time.
Scalability Challenging to scale up, often requiring process redesign.Readily scalable by extending reaction time or "numbering-up" reactors.
Safety Higher risk due to large volumes of reactants and potential for thermal runaway.Enhanced safety due to small reaction volumes and superior heat transfer.
Efficiency Can be limited by reaction equilibrium.Higher efficiency through continuous removal of byproducts.

Exploration of Novel Catalytic Systems

The development of novel catalysts is a cornerstone of modern chemical synthesis, and the production of (Z)-Hex-3-enyl undec-10-enoate could be significantly advanced by exploring new catalytic frontiers.

Biocatalysis: Lipases, a class of enzymes that catalyze the hydrolysis of fats, have shown great potential in the synthesis of esters, including those used as flavors and fragrances. cnr.itnih.gov The use of immobilized lipases in non-aqueous media can lead to high selectivity and mild reaction conditions, which are crucial for preserving the delicate double bonds in both the alcohol and acid moieties of this compound. mdpi.com Future research could involve screening for robust lipases that exhibit high activity and stability in the synthesis of this long-chain unsaturated ester. mdpi.com The integration of these biocatalysts into flow reactors is a particularly promising area, combining the advantages of enzymatic catalysis with continuous processing. mdpi.comrsc.org

Heterogeneous Catalysis: The use of solid acid catalysts, such as ion-exchange resins, zeolites, and metal oxides, offers a greener alternative to traditional homogeneous acid catalysts like sulfuric acid. mdpi.com These catalysts are easily separable from the reaction mixture, allowing for straightforward product purification and catalyst recycling. Research efforts could be directed towards developing novel mesoporous materials with tailored acidity and pore structures to efficiently catalyze the esterification of the sterically demanding substrates involved in the synthesis of this compound. nih.gov

Metathesis Catalysis: Olefin metathesis has emerged as a powerful tool for the synthesis of unsaturated compounds. sigmaaldrich.com While not directly applicable to the esterification step, it could be explored for the synthesis of the undec-10-enoic acid precursor from more readily available shorter-chain fatty acids. researchgate.netgoogle.com Research in this area could focus on developing efficient and selective ruthenium-based catalysts for the cross-metathesis of fatty acid esters. researchgate.net

Advanced Applications in Sustainable Chemistry

The inherent structure of this compound, with its two terminal double bonds, makes it a valuable target for applications in sustainable chemistry, particularly in the realm of bio-based polymers.

The principles of green chemistry encourage the use of renewable feedstocks, and both (Z)-hex-3-en-1-ol ("leaf alcohol") and undec-10-enoic acid (derived from castor oil) can be sourced from biomass. The development of efficient, low-energy synthesis routes, such as those employing biocatalysis or continuous flow processing, would further enhance the sustainability profile of this compound. nih.govresearchgate.net

A significant future application lies in its use as a bio-based monomer for the synthesis of polyesters. The presence of unsaturation in the polymer backbone allows for subsequent cross-linking reactions, leading to the formation of thermosetting resins with a range of mechanical properties. mdpi.complymouth.ac.uk These materials could find applications as coatings, adhesives, and composites, offering a renewable alternative to petroleum-derived polymers. mdpi.comumcs.pl Research could focus on the copolymerization of this compound with other bio-based monomers to create a new family of sustainable polymers with tailored properties.

Interdisciplinary Research with Materials Science and Biotechnology

The future of this compound is intrinsically linked to interdisciplinary research that bridges chemistry with materials science and biotechnology.

Materials Science: The terminal double bonds in this compound make it an interesting candidate for use as a cross-linking agent in polymer chemistry. ebrary.net Its long aliphatic chain could impart flexibility to polymer networks. Research in collaboration with materials scientists could explore the incorporation of this ester into various polymer matrices to modify their thermal and mechanical properties. researchgate.netspecialchem.com For instance, it could be investigated as a reactive diluent in unsaturated polyester (B1180765) resins or as a component in UV-curable coatings. umcs.pl

Biotechnology: The biotechnological production of the precursors to this compound is a key area for future development. nih.gov Metabolic engineering of microorganisms could lead to the enhanced production of both (Z)-hex-3-en-1-ol and long-chain unsaturated fatty acids. nih.govnih.gov Furthermore, whole-cell biocatalysis, where the esterification is carried out by engineered microorganisms, could provide a cost-effective and sustainable route to the final product. oup.comgoogle.com This approach would integrate the synthesis of the precursors and the final esterification step into a single, streamlined process.

Table 2: Potential Interdisciplinary Research Areas for this compound

DisciplineResearch FocusPotential Application
Materials Science Incorporation as a cross-linking agent in polymer networks.Development of novel bio-based thermosets and coatings.
Investigation of its effect on the mechanical and thermal properties of polymers.Tailoring the flexibility and durability of polymer materials.
Biotechnology Metabolic engineering of microorganisms for precursor synthesis.Sustainable production of (Z)-hex-3-en-1-ol and undec-10-enoic acid.
Development of whole-cell biocatalysts for direct ester synthesis.Integrated and cost-effective manufacturing processes.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.